molecular formula C14H12O3 B107330 2-(4-Hydroxymethylphenyl)benzoic acid CAS No. 158144-54-8

2-(4-Hydroxymethylphenyl)benzoic acid

Cat. No. B107330
M. Wt: 228.24 g/mol
InChI Key: KAARHTQCNDPYDY-UHFFFAOYSA-N
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Description

2-(4-Hydroxymethylphenyl)benzoic acid is a compound that can be associated with various chemical studies and applications. While the exact compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and molecular structures have been discussed extensively. For instance, the synthesis and characterization of azo-benzoic acids and their precursors have been explored, which are structurally related to the compound . Additionally, the molecular and crystal structures of matrices for MALDI-TOF-MS, including 2-(4-hydroxyphenylazo)benzoic acid, have been elucidated, providing insights into the structural aspects of similar compounds .

Synthesis Analysis

The synthesis of related hydroxybenzoic acid derivatives has been described in several papers. A key synthesis route involves the formation of the benzene ring by base-catalyzed condensation, as demonstrated in the synthesis of 4-Hydroxy[1-13C]benzoic acid . Another paper discusses the synthesis of 2-hydroxy-4-methyl benzoic acid through the reaction of formyl acetone and acetoacetic ester, which could provide insights into the synthesis of 2-(4-Hydroxymethylphenyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxymethylphenyl)benzoic acid can be inferred from studies on similar compounds. For example, the molecular and crystal structures of 2-hydroxybenzoic acid have been determined using electron diffraction and theoretical calculations, which could be relevant to understanding the structure of the compound . Additionally, the molecular structures of benzoic acid derivatives have been investigated using DFT methods, providing a basis for analyzing the molecular structure of 2-(4-Hydroxymethylphenyl)benzoic acid .

Chemical Reactions Analysis

The chemical reactions involving hydroxybenzoic acid derivatives have been studied, such as the metabolism of biphenyl to produce benzoic acid derivatives by Pseudomonas putida . The azo-hydrazone tautomerism and acid-base dissociation in solution of azo-benzoic acids are also relevant to understanding the chemical behavior of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives can be gleaned from the spectroscopic and molecular structure investigations. For instance, the vibrational wavenumbers, infrared intensities, and Raman activities of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid have been calculated, which could be similar to those of 2-(4-Hydroxymethylphenyl)benzoic acid . The thermodynamic properties such as heat capacity, entropy, and enthalpy at different temperatures have also been calculated for related compounds .

Scientific Research Applications

Biodegradation and Environmental Applications

  • Degradation by Pseudomonas Putida : The compound plays a role in the degradation of biphenyl by Pseudomonas putida, resulting in the formation of benzoic acid and other products, suggesting its utility in bioremediation processes (Catelani et al., 1973).
  • Photodecomposition Studies : Research on the ultraviolet irradiation of chlorobenzoic acids, which are structurally related to 2-(4-hydroxymethylphenyl)benzoic acid, indicates its potential in environmental applications, such as water treatment and pollution control (Crosby & Leitis, 1969).

Drug Delivery and Pharmaceutical Research

  • Complex Formation for Drug Delivery : Research on the complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid in both aqueous and solid state forms showcases its potential in drug delivery systems, particularly due to its stability and interaction with carrier systems (Dikmen, 2021).
  • Molecular Structure Analysis : Analysis of the molecular and crystal structures of 2-(4-hydroxyphenylazo)benzoic acid aids in the research of matrix-assisted laser desorption/ionization time-of-flight mass spectrum (MALDI-TOF-MS), a technique widely used in pharmaceutical analysis (Qian & Huang, 2005).

Advanced Material Research

  • Polymer Synthesis : The synthesis and characterization of polymers using benzoic acid derivatives like 2-(4-hydroxymethylphenyl)benzoic acid has implications in advanced materials science, particularly for the development of high-performance polymers with specific properties (Amarnath & Palaniappan, 2005).

Miscellaneous Applications

  • Synthetic Reagents : Research on the use of diphenylphosphino)benzoic acid in the Mitsunobu reaction as a bifunctional reagent opens avenues for its application in organic synthesis and chemical research (Muramoto et al., 2013).

Safety And Hazards

While specific safety and hazard information for 2-(4-Hydroxymethylphenyl)benzoic acid is not available, benzoic acid, a similar compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled .

Future Directions

2-(4-Hydroxymethylphenyl)benzoic acid could potentially serve as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAARHTQCNDPYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572216
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid

CAS RN

158144-54-8
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water (6 ml) and sulfuric acid (3.6 g) were added to 2.0 g (7.11 mmol) of 4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline, followed by heating under reflux for 30 hours. After the reaction liquid was cooled, it was neutralized with a 10% aqueous solution of sodium hydroxide and extracted with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a chloroform/methanol system) to give 1.05 g of the title compound (yield 65%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Name
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

2.0 g (7.11 mmol) of 4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline was dissolved in ethanol (30 ml). 2N hydrochloric acid (10 ml) was added thereto, followed by heating under reflux for 3 hours. After the reaction liquid was cooled and concentrated, a saturated aqueous solution of sodium hydrogen-carbonate (100 ml) was added thereto, followed by the extraction with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. A 20% aqueous solution of sodium hydroxide (20 ml) and ethanol (20 ml) were added to the residue, followed by heating under reflux for 8 hours. After the reaction liquid was cooled to room temperature and adjusted to pH 6 with hydrochloric acid, it was extracted with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a chloroform/methanol system) to give 1.31 g of the title compound (yield 81%).
Name
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

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